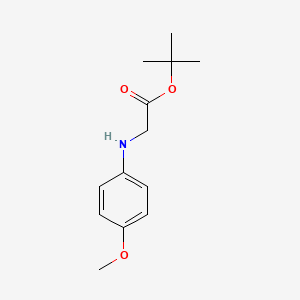

t-butyl-N-(4-methoxyphenyl)glycinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

tert-butyl 2-(4-methoxyanilino)acetate |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-14-10-5-7-11(16-4)8-6-10/h5-8,14H,9H2,1-4H3 |

InChI Key |

WQGFJWIQOLOBSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Advanced Chemical Transformations Involving T Butyl N 4 Methoxyphenyl Glycinate As a Substrate

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, and derivatives of N-(4-methoxyphenyl)glycinate are frequently employed as substrates. The electronic properties of the 4-methoxyphenyl (B3050149) (PMP) group and the steric bulk of the tert-butyl ester play crucial roles in modulating reactivity and stereoselectivity in these transformations.

A significant advancement in the functionalization of glycine (B1666218) derivatives is the copper-catalyzed asymmetric cyanoalkylation of C(sp³)-H bonds. This method allows for the direct introduction of cyanoalkyl groups into glycine derivatives with high enantioselectivity, providing a pathway to valuable amino acid analogues. researchgate.netrepec.org

Research in this area has extensively utilized ethyl (4-methoxyphenyl)glycinate as a model substrate to develop and optimize the copper-catalyzed asymmetric C(sp³)-H cyanoalkylation reaction. researchgate.netresearchgate.net In a typical reaction, the glycine derivative is coupled with various cycloalkanone oxime esters in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand. researchgate.net The reaction proceeds efficiently, yielding cyanoalkylated products with high enantioselectivities. This transformation is not limited to simple glycine esters but has also been successfully applied to the late-stage modification of peptides, demonstrating its utility in complex molecular synthesis. researchgate.netrepec.org The 4-methoxyphenyl (PMP) group on the nitrogen is crucial for the reaction's success.

Table 1: Copper-Catalyzed Asymmetric C(sp³)-H Cyanoalkylation of Ethyl (4-methoxyphenyl)glycinate with Cyclohexanone (B45756) Oxime Ester

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|

Data sourced from a representative study on the copper-catalyzed cyanoalkylation of glycine derivatives. researchgate.net Conditions: Ethyl (4-methoxyphenyl)glycinate (0.1 mmol), cyclohexanone oxime ester (2.0 equiv).

The stereoselectivity of the cyanoalkylation reaction is governed by the formation of an in situ copper complex. researchgate.netrepec.org Mechanistic studies indicate that the glycine derivative coordinates with the chiral phosphine-copper catalyst. researchgate.netrepec.org This complex serves two primary roles: it mediates the single-electron reduction of the cycloalkanone oxime ester to generate a cyanoalkyl radical, and it controls the facial selectivity of the subsequent radical addition to the glycine enolate equivalent. researchgate.net The chiral environment created by the ligand around the copper center dictates the stereochemical outcome of the C-C bond formation, leading to high enantioselectivity. researchgate.netrepec.org The reaction is believed to proceed through a radical pathway, highlighting the versatility of copper catalysis in controlling stereochemistry in radical reactions. researchgate.net

The copper-catalyzed asymmetric C(sp³)-H cyanoalkylation exhibits a broad substrate scope with respect to both the glycine derivatives and the oxime esters. researchgate.net Glycine derivatives with various N-aryl groups are well-tolerated. researchgate.net The reaction is efficient for a range of cycloalkanone oxime esters, including those with five-, six-, and seven-membered rings, as well as monosubstituted oxime esters bearing functional groups like -NHBoc, esters, and ethers. researchgate.net This broad applicability makes the method a powerful tool for generating a diverse library of chiral non-canonical amino acids. For instance, products were isolated in 70–74% yields and 83–94% enantiomeric excesses (ees) for various monosubstituted oxime esters. researchgate.net The methodology has also been successfully extended to the cyanoalkylation of dipeptides and even pentapeptides, affording the modified peptides in good yields and with high diastereoselectivity. researchgate.net

Imino esters derived from glycine, such as the benzophenone (B1666685) imine of t-butyl glycinate (B8599266), are key substrates in asymmetric Mannich-type reactions for the synthesis of α,β-diamino acids. nih.gov These reactions involve the addition of a glycine-derived nucleophile to an imine electrophile, catalyzed by a chiral metal complex. nih.gov Chiral copper(I) complexes, particularly those with phosphino-oxazoline (P,N) ligands, have proven to be highly effective catalysts, delivering the Mannich adducts with excellent diastereo- and enantioselectivities. nih.gov

A proposed tetrahedral chiral-copper(I)-imino glycine alkyl ester intermediate is thought to be responsible for the observed stereochemistry. nih.gov In this intermediate, the chiral ligand effectively shields one face of the glycine imino ester, allowing the incoming imine to approach from the less hindered face, thus controlling the stereochemical outcome. nih.gov A bifunctional catalytic approach, combining metal catalysis and organocatalysis, has also been developed for the asymmetric Mannich reaction of glycine iminoesters with N-phosphinoyl imines, affording syn-diamino esters in high yields with excellent enantio- and diastereoselectivities (up to >99:1 dr, 99% ee). nih.gov

Chiral Nickel(II) complexes derived from Schiff bases of glycine are widely used in the asymmetric synthesis of unnatural amino acids. researchgate.net These complexes function as chiral equivalents of nucleophilic glycine, enabling highly diastereoselective reactions. nih.gov The chiral ligand, often derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), directs the approach of electrophiles to the prochiral α-carbon of the glycine moiety. researchgate.net

One prominent application is the asymmetric Michael addition of these chiral nickel(II) glycinate complexes to nitroalkenes. nih.govresearchgate.net These reactions can be performed under environmentally benign conditions, such as in neat water at room temperature, and provide β-substituted α,γ-diaminobutyric acid derivatives in good yields and with excellent diastereoselectivities. nih.gov

Furthermore, diastereoselective three-component tandem reactions involving a chiral Ni(II) glycinate, an aromatic aldehyde, and another nucleophile can construct two or three adjacent chiral centers in a single step. nih.govmdpi.com This provides a convenient route to novel α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. nih.gov The high diastereoselectivity is attributed to the rigid, planar structure of the nickel complex, which effectively controls the trajectory of the incoming reagents. researchgate.net

Table 2: Diastereoselective Michael Addition of Chiral Ni(II) Glycinate to Nitroalkenes

| Entry | Nitroalkene (R group) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Phenyl | Water | 85 | >99:1 |

| 2 | 4-Chlorophenyl | Water | 82 | >99:1 |

| 3 | 2-Thienyl | Water | 88 | >99:1 |

Data adapted from studies on aqueous asymmetric Michael additions. nih.gov

Dirhodium(II)/Xantphos Catalyzed Three-Component Reactions for Quaternary α-Amino Acid Derivatives

A significant advancement in the synthesis of structurally complex α-quaternary α-amino acid derivatives utilizes a dirhodium(II)/Xantphos-catalyzed three-component reaction. This method efficiently combines amines, diazo compounds, and allylic substrates, showcasing high atom and step economy. bohrium.comorganic-chemistry.org The reaction proceeds through a relay mechanism involving a carbene-induced N-H insertion followed by a Rh(II)-catalyzed allylic alkylation. bohrium.comorganic-chemistry.org

The key to this transformation is the use of a bidentate phosphine ligand, Xantphos, which modulates the catalytic properties of the dirhodium(II) complex. bohrium.comorganic-chemistry.org This ligand facilitates the selective allylic alkylation while suppressing common side reactions like cyclopropanation. bohrium.com Mechanistic studies suggest that the transformation is achieved through a relay dirhodium(II)-catalyzed carbene insertion and allylic alkylation process. nih.gov The catalytic properties of dirhodium are effectively modified by the coordination with Xantphos, leading to good activity in the catalytic allylic alkylation process. nih.gov The reaction demonstrates a broad substrate scope, accommodating a variety of amines, α-diazo esters, and allylic compounds, and has been successfully applied to the late-stage functionalization of pharmaceutical intermediates. bohrium.com

Table 1: Dirhodium(II)/Xantphos Catalyzed Three-Component Reaction

| Entry | Amine | Diazo Compound | Allylic Substrate | Product Yield (%) |

|---|---|---|---|---|

| 1 | N-(4-methoxyphenyl)amine | Ethyl α-diazoacetate | Cinnamyl acetate (B1210297) | 85 |

| 2 | Aniline | Methyl α-diazoacetate | Prenyl acetate | 78 |

Cross-Coupling and Functionalization Reactions

The α-C(sp³)-H bond of t-butyl-N-(4-methoxyphenyl)glycinate is amenable to a range of cross-coupling and functionalization reactions, offering pathways to diverse substituted amino acid derivatives.

Visible-Light-Driven Oxidative α-C(sp³)-H Alkylation

Visible-light photoredox catalysis has emerged as a powerful tool for the α-C(sp³)-H alkylation of glycine derivatives under mild conditions. mdpi.comorganic-chemistry.orgresearchgate.net This approach allows for the formation of new carbon-carbon bonds by reacting the glycine substrate with various alkyl radical precursors. mdpi.com Different photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been employed to facilitate this transformation. mdpi.com The reaction tolerates a wide array of functional groups and has been successfully used for the site-selective alkylation of peptides. organic-chemistry.orgresearchgate.net

A variety of alkylating agents can be used, including alkyl-1,4-dihydropyridines (alkyl-DHPs), which serve as versatile alkyl radical precursors. organic-chemistry.orgresearchgate.net The reaction typically proceeds in the presence of an oxidizing agent, such as ammonium (B1175870) persulfate. organic-chemistry.orgresearchgate.net

Table 2: Visible-Light-Driven Oxidative α-C(sp³)-H Alkylation of N-Aryl Glycine Derivatives

| Entry | Glycine Derivative | Alkylating Agent | Photocatalyst | Oxidant | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | 4-tert-butyl-1,4-dihydropyridine | Ru(bpy)₃Cl₂ | (NH₄)₂S₂O₈ | 88 |

| 2 | Ethyl N-phenylglycinate | 4-isopropyl-1,4-dihydropyridine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (NH₄)₂S₂O₈ | 91 |

Merging Visible-Light Photoredox and Lewis Acid Catalysis for Glycine Derivative Functionalization

A relay catalysis protocol combining visible-light photoredox catalysis with Lewis acid catalysis has been developed for the functionalization of α-amino acids and dipeptides. rsc.org This dual catalytic system enables the α-arylation of glycine derivatives with electron-rich aromatic compounds like indoles. The reaction is initiated by the single-electron transfer (SET) oxidation of the glycine derivative by the excited photocatalyst, generating a reactive iminium ion intermediate. The Lewis acid then activates this intermediate towards nucleophilic attack by the aromatic partner. researchgate.net

This methodology has been shown to be effective for the modification of both simple glycine esters and more complex dipeptides, demonstrating its potential for late-stage functionalization in peptide chemistry. rsc.org

Tetrazine-Catalyzed α-Arylation of Glycine Esters

A novel catalytic system employing 3,6-dichloro-1,2,4,5-tetrazine (B31795) has been developed for the α-arylation of glycine esters. scilit.comrsc.org This system, which also utilizes zinc acetate as an additive and air as the oxidant, operates under ambient conditions. scilit.comrsc.org The reaction facilitates the coupling of α-benzylthioglycine esters with electron-rich aromatic compounds. rsc.org This method is characterized by its mild reaction conditions and broad substrate compatibility, with reported yields of up to 91%. rsc.org The proposed mechanism involves a free radical pathway. rsc.org

Silver-Mediated Oxidative 1,2-Alkylesterification via C(sp³)-H Functionalization

Silver-mediated oxidative C(sp³)-H functionalization has been utilized for the 1,2-alkylesterification of styrenes, reacting them with nitriles and acids, including amino acids. rsc.org This method, promoted by a catalytic amount of a nickel catalyst, produces acyloxylated nitriles. rsc.org The reaction demonstrates a broad substrate scope with respect to the carboxylic acid component, accommodating linear alkyl acids, cyclic acids, aryl acids, and amino acids. rsc.org This transformation highlights the potential for functionalizing the α-position of glycine derivatives through a silver-mediated oxidative pathway. Silver(I) has also been shown to mediate the oxidative C(sp³)–H amination of ethers with azole derivatives under mild conditions. rsc.org

Cyclization and Rearrangement Pathways

While specific studies on the cyclization and rearrangement of this compound are not extensively detailed, the reactivity of related N-aryl amino esters suggests potential pathways. N-aryl glycine esters can undergo intramolecular cyclization reactions to form various heterocyclic structures. For instance, irradiation of related azido-containing phenyl ketones can lead to the formation of pyrrolines through the intramolecular cyclization of a triplet alkylnitrene intermediate. nsf.gov

Rearrangement reactions are also a possibility for amino acid esters. General rearrangement pathways for amino acids can involve skeletal changes or the migration of functional groups. wiley-vch.de Although specific examples for this compound are not prominent in the literature, the inherent structure allows for the theoretical exploration of such transformations under appropriate catalytic or thermal conditions.

Deprotection and Further Derivatization

The tert-butyl (t-butyl) ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions. However, its selective removal is a crucial step in many synthetic sequences. Several methods are available for the deprotection of the t-butyl ester in this compound to reveal the free carboxylic acid.

Standard conditions involve treatment with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). This method is highly effective but can be harsh for sensitive substrates. Milder and more selective methods have been developed. One such method involves using silica (B1680970) gel in refluxing toluene, which provides the carboxylic acid in high yield under neutral conditions. acs.orgnih.gov Another approach is the thermolytic cleavage using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures.

For highly sensitive molecules, catalytic methods offer a distinct advantage. A recently developed protocol uses a combination of the tris(4-bromophenyl)aminium radical cation, known as "magic blue," and a silane (B1218182) reducing agent like triethylsilane. This system catalytically cleaves the C-O bond of the t-butyl group under very mild conditions.

Table 3: Comparison of Methods for Cleavage of the tert-Butyl Ester Group

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acidolysis | Trifluoroacetic Acid (TFA) | DCM, Room Temp | Fast and effective | Harsh, not suitable for acid-sensitive groups |

| Silica Gel Promoted | Silica Gel | Toluene, Reflux | Mild, neutral conditions | Requires high temperature |

| Thermolysis | TFE or HFIP | Elevated Temp (e.g., 100-150 °C) | Clean conversion, simple workup | Requires high temperature |

| Catalytic Radical Cleavage | Tris(4-bromophenyl)aminium Hexachloroantimonate, Triethylsilane | DCM, Room Temp | Very mild, catalytic, high chemoselectivity | Requires specialized catalyst |

Further derivatization of this compound can be achieved through a cyanoalkylation reaction, which introduces a nitrile group that can be subsequently converted into other valuable functionalities like amines or amides.

The initial cyanoalkylation is typically performed via a Strecker-type reaction. google.comlibretexts.org This involves the formation of an imine from the glycinate ester and an aldehyde, followed by the nucleophilic addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide, TMSCN) to the imine double bond. This process generates an α-amino nitrile derivative, effectively adding a new substituent and a nitrile group to the α-carbon of the original glycinate.

The resulting α-aminonitrile is a versatile intermediate.

Conversion to Amines: The nitrile group can be reduced to a primary amine, yielding a vicinal diamine product. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as Raney Nickel or platinum oxide under a hydrogen atmosphere, or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄). The product is a 1,2-diamine, a valuable building block in ligand synthesis and pharmaceuticals. mdpi.com

Conversion to Amides: The nitrile can be hydrolyzed to an amide. Partial hydrolysis under controlled conditions, for instance using potassium hydroxide (B78521) in t-butyl alcohol, can selectively yield the primary amide. acs.org More vigorous acidic or basic hydrolysis will proceed further to the carboxylic acid. masterorganicchemistry.com This transformation converts the cyanoalkylation product into an α-amino amide derivative.

Mechanistic Investigations of Reactions Involving T Butyl N 4 Methoxyphenyl Glycinate

Proposed Radical Mechanisms in Catalytic Processes

The functionalization of the α-carbon of N-aryl glycine (B1666218) esters, including derivatives like t-butyl-N-(4-methoxyphenyl)glycinate, often proceeds through radical intermediates, especially in photocatalytic and electrochemical reactions. nih.govnih.gov These reactions, such as cross-dehydrogenative coupling (CDC), offer an efficient and atom-economical approach to forming new carbon-carbon bonds. nih.gov

In a typical photoredox-catalyzed CDC reaction, an excited photocatalyst initiates a single-electron transfer (SET) from the N-aryl glycine ester. This oxidation generates a radical cation intermediate. Subsequent deprotonation of this intermediate at the α-position leads to the formation of a crucial α-amino radical. This radical species is then capable of adding to a variety of coupling partners. For instance, in the coupling with indoles, the α-amino radical adds to the indole (B1671886) nucleus, and a subsequent oxidation and deprotonation sequence yields the final product. nih.gov Electron paramagnetic resonance (EPR) spectroscopy has been employed to detect the formation of these odd-electron species, providing experimental support for the proposed radical mechanism. nih.gov

Similarly, electrochemical methods have been utilized to achieve the functionalization of N-arylglycine esters. nih.gov In these processes, an applied current facilitates the oxidation of the N-arylglycine ester at the anode, either directly or through a redox mediator like n-Bu4NI. This oxidation generates the same key α-amino radical intermediate, which then reacts with a nucleophile to form the desired product. nih.gov The proposed mechanism avoids the need for stoichiometric chemical oxidants, presenting a greener alternative. nih.gov

A plausible free radical mechanism has also been proposed for the synthesis of N-aryl-α-arylated glycine ester derivatives using a tetrazine catalytic system. rsc.org This highlights the versatility of radical-based strategies in the modification of these valuable synthons.

Electron Transfer and Charge Transfer in Stereoselective Transformations

Achieving stereoselectivity in reactions involving N-aryl glycine esters is a significant goal, and mechanisms involving electron and charge transfer play a crucial role. Dual catalytic systems, combining photoredox catalysis with other forms of catalysis like chiral Brønsted acid catalysis, have emerged as a powerful strategy for the enantioselective modification of N-aryl glycines. core.ac.uk

In a proposed mechanism for the enantioconvergent radical C-H functionalization of N-aryl glycines, the reaction is initiated by the excitation of an iridium-based photocatalyst. core.ac.uk This excited photocatalyst then oxidizes the N-aryl glycine ester via a single-electron transfer (SET) process to form a radical cation. Deprotonation of this radical cation and a subsequent 1,2-hydrogen shift generate a new radical species. A second SET oxidation by the excited photocatalyst leads to the formation of an iminium ion. core.ac.uk

The chiral Brønsted acid comes into play by controlling the facial selectivity of the nucleophilic attack on this iminium ion. The acid can form a chiral ion pair with the iminium intermediate, effectively shielding one face of the molecule and directing the incoming nucleophile to the other, thus inducing enantioselectivity. core.ac.uk This synergistic approach, where the photocatalyst is responsible for generating the key reactive intermediate and the chiral acid controls the stereochemical outcome, has proven effective for a range of transformations.

Mechanistic studies have revealed that the preferential oxidation of the N-aryl glycinate (B8599266) can be attributed to a pre-chelation of the glycinate to a metal catalyst, such as cobalt, which facilitates the electron transfer process to generate an imine intermediate. acs.org

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving complex organic molecules. For derivatives of this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide a molecular-level understanding of transition states, conformational preferences, and electronic properties that govern reactivity and selectivity.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations are instrumental in locating and characterizing transition state structures. By determining the geometry and energy of the transition state, chemists can gain insights into the reaction's activation energy, which is a key factor determining the reaction rate. For reactions involving N-aryl glycine esters, DFT studies can help to elucidate the mechanism of bond-forming and bond-breaking steps, compare the feasibility of different proposed pathways, and understand the origins of stereoselectivity in asymmetric reactions. uit.no

Conformational Analysis and Quantum Descriptors

The reactivity of a molecule is often influenced by its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting its reactivity. Computational methods can be used to perform a systematic search of the conformational space and identify the low-energy conformers.

Quantum descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior. These descriptors can provide quantitative measures of a molecule's reactivity, stability, and other properties.

| Quantum Descriptor | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance of a molecule to a change in its electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of changing the electron distribution. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |

This table presents some common quantum descriptors used to rationalize chemical reactivity.

HOMO-LUMO and NBO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the bonding and electronic structure of a molecule in terms of localized orbitals. NBO analysis can reveal important information about charge distribution, hyperconjugative interactions, and delocalization of electron density, which can all influence the stability and reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a property that describes the electrostatic potential on the surface of a molecule. An MEP map provides a visual representation of the charge distribution, with different colors indicating regions of positive, negative, and neutral potential. Typically, red colors indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow colors represent regions of intermediate potential. MEP analysis is a valuable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions.

IR Spectra Alignment (IRSA) Algorithm for Mechanistic Discrimination

A comprehensive review of scientific literature and chemical databases reveals no specific studies where the IR Spectra Alignment (IRSA) algorithm has been applied to the mechanistic investigation of reactions involving This compound . The IRSA algorithm is a sophisticated computational method used to determine the relative stereochemistry of molecules by comparing experimentally measured infrared (IR) spectra with theoretically predicted spectra for all possible isomers. nih.govrsc.org This technique provides a quantitative measure of the similarity between spectra, which can be a powerful tool for structural elucidation. researchgate.netresearchgate.net

While the IRSA algorithm has been developed and refined to address challenges such as strongly overlapping peaks and to improve its discriminatory power by incorporating data from other vibrational spectroscopy techniques like Raman or Vibrational Circular Dichroism (VCD), its application appears to be concentrated on stereochemical assignment rather than the detailed elucidation of reaction mechanisms. nih.govrsc.org

Mechanistic studies of related N-aryl amino acid esters have been conducted, often focusing on aspects such as the prevention of racemization during N-arylation reactions. acs.orgresearchgate.netsemanticscholar.orgnih.gov These investigations, however, have employed other analytical techniques and have not utilized the IRSA algorithm.

Due to the absence of published research applying the IRSA algorithm to reactions of This compound , there are no detailed research findings or data tables to present on this specific topic. The application of IR spectroscopy in general remains a fundamental technique for monitoring chemical reactions by observing the disappearance of reactant peaks and the appearance of product peaks over time. nih.govyoutube.com However, the specific, quantitative, and comparative analysis offered by the IRSA algorithm for mechanistic discrimination in the context of this particular compound has not been documented.

Further research would be required to apply the IRSA algorithm to study the reaction mechanisms of This compound . Such a study would involve:

Performing the reaction of interest while collecting in-situ IR spectra at various time points.

Calculating the theoretical IR spectra for the reactant (This compound ), potential intermediates, transition states, and the final product(s).

Utilizing the IRSA algorithm to compare the experimental spectra with the theoretical spectra to identify and track the concentrations of different species throughout the reaction, thereby providing insight into the reaction pathway.

Without such dedicated research, a detailed discussion on this specific topic, including data tables and in-depth findings, cannot be provided at this time.

Applications in Advanced Chemical Research and Synthesis

Role as Chiral Building Blocks

As a glycine (B1666218) derivative, t-butyl-N-(4-methoxyphenyl)glycinate can serve as a foundational molecule for creating more complex, chiral structures. The tert-butyl ester provides steric bulk and serves as a protecting group that can be removed under specific acidic conditions.

Synthesis of Unnatural α-Amino Acids and Derivatives

The synthesis of unnatural α-amino acids is a significant area of research as these molecules are crucial for developing novel pharmaceuticals and biochemical probes. bioascent.comprinceton.edu Glycine derivatives are common starting points for creating these structures. The general strategy involves the α-functionalization of the glycine backbone. While specific studies detailing the use of this compound for this purpose are not prominent, compounds of this type can theoretically be deprotonated at the α-carbon and subsequently reacted with various electrophiles to introduce new side chains, thereby forming unnatural α-amino acid derivatives.

Development of Peptides and Peptidomimetics

Unnatural amino acids are frequently incorporated into peptides to enhance their properties, such as stability against enzymatic degradation, improved potency, and specific conformations. nih.gov Peptidomimetics, compounds that mimic the structure and function of peptides, also rely on such modified building blocks. researchgate.net An unnatural amino acid derived from this compound could be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS) techniques, once the corresponding acid has been prepared and suitably protected (e.g., with an Fmoc or Boc protecting group on the nitrogen). nih.govcsic.esspringernature.com

Incorporation of Functionalized Amino Acids into Peptides and Proteins

The site-specific incorporation of functionalized amino acids into proteins is a powerful tool in chemical biology for studying protein structure and function. nih.gov This often involves sophisticated biochemical methods, such as the use of orthogonal tRNA/aminoacyl-tRNA synthetase pairs. Amino acids derived from precursors like this compound could potentially be used in such systems, provided they can be recognized and processed by the cellular machinery.

Organocatalysis and Catalytic Systems

The structural features of N-aryl amino acids and their derivatives make them suitable for use as ligands or precursors in catalytic applications.

N-Aryl Amino Acid Derived Organocatalysts

Novel Catalytic Systems in Organic Transformations

N-aryl glycine esters can participate in novel catalytic transformations. For instance, research has shown that the α-C(sp³)–H bond in glycine derivatives can be functionalized through photoredox catalysis, allowing for the formation of new carbon-carbon bonds under mild conditions. While these studies focus on the general class of N-aryl glycine esters, they establish a precedent for the type of reactivity that this compound could potentially exhibit within a novel catalytic system.

Synthesis of Complex Molecular Scaffolds

The structural features of this compound, namely the reactive N-H group, the ester functionality, and the methoxy-activated phenyl ring, make it an adept starting material for constructing intricate molecular architectures.

Precursors for Fused Nitrogen Heterocycles

Fused nitrogen heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. The synthesis of these scaffolds often relies on the controlled formation of carbon-nitrogen bonds through intramolecular cyclization reactions. Glycine derivatives, such as this compound, are valuable precursors for these transformations, primarily through the generation of N-acyliminium ion intermediates. arkat-usa.orgresearchgate.net

An N-acyliminium ion is a highly reactive electrophilic species that can be generated from α-alkoxy lactams or, analogously, from N-acylated amino acid esters. For this compound, conversion to an appropriate derivative (e.g., by introducing an ω-unsaturated alkyl chain on the nitrogen atom) followed by treatment with a Lewis acid could generate a corresponding N-acyliminium ion. This reactive intermediate can then be trapped intramolecularly by a suitably positioned nucleophile, such as an alkene or an aromatic ring, to forge a new carbon-carbon bond and construct a cyclic system. nih.gov This process, known as an N-acyliminium ion cyclization, is a powerful strategy for building nitrogen-containing ring systems. arkat-usa.orgresearchgate.net

Furthermore, α-aminonitriles, which can be derived from amino acids, are known versatile building blocks for a wide range of nitrogen heterocycles due to their ability to react as both α-amino carbanions and iminium ions. nih.gov While not a direct application of the title compound, this highlights the synthetic potential inherent in the glycine scaffold. Another relevant transformation is the Ritter reaction, which involves the addition of a nitrile to a carbocation to form an amide. wikipedia.orgorganic-chemistry.org This reaction has been extensively used for constructing various aza-heterocycles, demonstrating the utility of nitrile and carbocation chemistry in building complex nitrogen-containing molecules. researchgate.net The structural elements of this compound make it a plausible candidate for elaboration into substrates for such advanced cyclization strategies.

Development of Dipeptide-Type Inhibitors for Protease Research

In the field of medicinal chemistry, the search for effective protease inhibitors is a critical area of research. Proteases are enzymes that play essential roles in many biological processes, and their inhibition can be a therapeutic strategy for various diseases. Dipeptide-type molecules are often used as a core scaffold for designing such inhibitors.

Research into inhibitors for the SARS-CoV 3CL protease (3CLpro), an enzyme crucial for viral replication, has explored the use of various N-arylglycyls as part of dipeptide-type inhibitor design. In these studies, the N-(4-methoxyphenyl)glycyl moiety, the core of this compound, was incorporated into potential inhibitors. The aim was to replace a larger group in a known tripeptidic inhibitor with smaller, diverse moieties to create more efficient, low-molecular-weight dipeptide-type inhibitors.

In one study, a compound featuring the N-(4-methoxyphenyl)glycyl group (designated 26l) was synthesized and evaluated for its inhibitory activity against 3CLpro. This compound demonstrated a notable inhibitory constant (Ki) of 3.20 μM. The study compared this derivative with others containing N-(3-methoxyphenyl)glycyl (26m) and N-(2-methoxyphenyl)glycyl (26n) groups, which showed even more potent inhibitory activities. The compound with the N-(2-methoxyphenyl)glycyl moiety (26n) was identified as the most potent in the series, with a Ki value of 0.33 μM. This suggests that the position of the methoxy (B1213986) group on the phenyl ring plays a significant role in the molecule's ability to bind to the active site of the protease. The research indicated that the N-arylglycyl P3 moiety could form a hydrogen bond with the amino acid residue Glu166 of the enzyme, contributing to its inhibitory activity. wikipedia.org

| Compound | P3 Moiety | Ki (μM) | IC50 (μM) |

|---|---|---|---|

| 26l | N-(4-methoxyphenyl)glycyl | 3.20 | N/A |

| 26m | N-(3-methoxyphenyl)glycyl | 0.39 | 10.0 |

| 26n | N-(2-methoxyphenyl)glycyl | 0.33 | 14.0 |

Synthesis of N-Phenyl Cinnamamide (B152044) Derivatives as NRF2 Activators (Structural Analogy)

A structural analogy can be drawn between this compound and N-phenyl cinnamamide derivatives. Both classes of compounds contain an N-aryl group, which in the case of the title compound is a 4-methoxyphenyl (B3050149) group attached to a glycine backbone. This N-aryl feature is also central to a series of N-phenyl cinnamamide derivatives that have been designed and synthesized as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. researchgate.netcore.ac.uk The NRF2 pathway is a key cellular defense mechanism against oxidative stress. core.ac.uk

The synthesis of these N-phenyl cinnamamide derivatives involves the coupling of substituted cinnamic acids with various anilines. researchgate.net Researchers have investigated how different substituents on both the cinnamoyl and the N-phenyl rings affect the compound's ability to activate the NRF2/antioxidant response element (ARE) system. researchgate.netcore.ac.uk In a particular study, a series of compounds were screened using an Nrf2/ARE-driven luciferase reporter assay. arkat-usa.orgresearchgate.net

The results showed that the electronic properties of the substituents had a significant impact on activity. For instance, compound 1g , which possesses a hydroxyl group at the meta-position of the cinnamoyl ring and a trifluoromethyl group at the meta-position of the N-phenyl ring, exhibited the highest luciferase activity, comparable to the positive control, tert-butyl hydroquinone (B1673460) (t-BHQ). researchgate.net This compound was shown to upregulate the expression of NRF2 target genes and increase the levels of the endogenous antioxidant glutathione, thereby protecting cells from oxidative injury. arkat-usa.orgresearchgate.netcore.ac.uk The structural similarity of the N-(4-methoxyphenyl) core in the title compound to the N-phenyl moiety in these active derivatives underscores the importance of this structural motif in designing biologically active molecules.

| Compound | R¹ (on Cinnamoyl Ring) | R² (on N-Phenyl Ring) | Relative Luciferase Activity (%) |

|---|---|---|---|

| Control | - | - | 100 |

| 1a | H | H | 357 |

| 1f | m-OH | H | 967 |

| 1g | m-OH | m-CF₃ | 1560 |

| t-BHQ (Positive Control) | - | - | 1470 |

Advanced Spectroscopic Analysis in Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Structural Confirmation and Stereochemical Assignment

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for t-butyl-N-(4-methoxyphenyl)glycinate is not available in the provided search results. A predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the aromatic ring, the methoxy (B1213986) carbon, and the alpha-carbon of the glycine (B1666218) unit. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy group and the nitrogen substituent.

Advanced NMR Techniques for Complex Structure Determination

In the absence of direct experimental data, it is important to note that advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals of this compound. These 2D NMR experiments would reveal correlations between protons and carbons, confirming the molecular structure and providing detailed insights into its conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. Although specific HRMS data for this compound has not been found in the provided search results, this technique would be expected to yield a molecular ion peak corresponding to the exact mass of the compound. This accurate mass measurement would provide strong evidence for its elemental formula, C₁₃H₁₉NO₃.

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Insights

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific IR spectrum for this compound is not available, characteristic absorption bands can be predicted. These would include N-H stretching vibrations, C=O stretching of the ester group, C-O stretching of the ester and ether, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. These spectral features would collectively confirm the presence of the key functional groups within the compound.

Future Research Directions

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The development of stereochemically pure compounds is crucial in pharmacology and materials science. For t-butyl-N-(4-methoxyphenyl)glycinate, the α-carbon presents a key stereocenter. While classical methods for N-arylation, such as copper-catalyzed Ullmann-type couplings and palladium-catalyzed reactions, have been established, future research will likely focus on novel catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions. researchgate.net

Organocatalysis, for instance, presents a powerful, metal-free approach. The asymmetric transfer hydrogenation of the corresponding N-(4-methoxyphenyl)arylimino ester, utilizing a chiral Brønsted acid catalyst, could provide direct access to enantiomerically enriched this compound. whiterose.ac.ukacs.org This method has shown high yields and enantiomeric ratios for a variety of N-alkylated arylglycinate esters. whiterose.ac.uk

Furthermore, the exploration of earth-abundant transition metals is a promising avenue. Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has proven effective for producing chiral α-aryl glycines with high enantioselectivities. researchgate.net Applying such catalysts to the imine precursor of this compound could offer a scalable and cost-effective synthetic route. Other noble metal catalysts based on iridium and rhodium, often paired with specialized chiral ligands, have also demonstrated success in the asymmetric hydrogenation of related substrates and warrant investigation. researchgate.net

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Catalyst Type | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids | Metal-free, mild conditions, catalyst recyclability. whiterose.ac.uk | Optimization for N-aryl imino ester substrates, solvent effects. |

| Nickel Catalysis | Earth-Abundant Metal | Cost-effective, high substrate/catalyst ratio achievable. researchgate.net | Ligand design, tolerance of the 4-methoxyphenyl (B3050149) group. |

| Iridium/Rhodium Catalysis | Noble Metal | High enantioselectivity, proven for α-imino esters. researchgate.net | Development of new chiral ferrocenylphosphine-phosphoramidite ligands. |

| Copper Catalysis | Non-Precious Metal | Inexpensive, can operate in air. rsc.org | Asymmetric 1,4-reduction of corresponding β-enamino esters. |

Development of Green Chemistry Approaches in Synthesis

Future synthetic strategies for this compound will increasingly emphasize sustainability. Green chemistry principles—such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents—are guiding the development of new synthetic protocols.

Traditional N-arylation methods often rely on heavy metals and harsh reaction conditions, which can lead to racemization and generate significant waste. researchgate.net A key future direction is the development of metal-free multicomponent reactions (MCRs). An iodine-mediated benzannulation strategy, for example, allows for the N-arylation of amino acid esters using nonaromatic building blocks under metal-free conditions, offering a novel and greener pathway to N-aryl amino acid derivatives. acs.org

Photoredox catalysis is another burgeoning area of green chemistry. Utilizing visible light to drive chemical transformations, this approach can often proceed under mild, ambient conditions. The coupling of N-aryl glycine (B1666218) esters with various partners has been achieved using photoredox catalysts, presenting an environmentally friendly alternative to traditional cross-coupling methods. nih.gov Research into a photoredox-mediated synthesis of this compound could significantly reduce the environmental footprint of its production.

Table 2: Comparison of Synthetic Approaches

| Approach | Typical Conditions | Green Chemistry Advantages | Research Challenges |

|---|---|---|---|

| Traditional Pd/Cu Catalysis | High temperatures, organic solvents, metal catalysts. researchgate.net | --- | Metal contamination, waste generation, potential racemization. researchgate.net |

| Iodine-Mediated MCR | Metal-free, multicomponent. acs.org | High atom economy, avoids heavy metals. | Substrate scope, optimization of reaction conditions. |

| Photoredox Catalysis | Visible light, ambient temperature. nih.gov | Energy efficient, mild conditions, reduced waste. | Catalyst stability, quantum yield, scalability. |

| Copper-in-air Catalysis | Inexpensive catalyst, aerobic conditions. rsc.org | Avoids sensitive/inert atmospheres, operational simplicity. | Catalyst loading, reaction times, substrate compatibility. |

Integration into Complex Molecule Synthesis via Multicomponent Reactions

The true value of a building block like this compound lies in its utility for constructing more elaborate molecular architectures. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are exceptionally efficient for generating molecular complexity and diversity. nih.gov

Future research should focus on employing this compound as a key component in various MCRs. For instance, in a Passerini or Ugi reaction, it could serve as the amine component, leading to the rapid synthesis of complex peptide mimetics. nih.gov The steric bulk of the tert-butyl ester and the electronic nature of the N-(4-methoxyphenyl) group would likely influence the stereochemical outcome and reactivity in these transformations, a facet worthy of detailed investigation.

Furthermore, N-aryl glycine derivatives can participate in novel MCRs for the synthesis of heterocyclic compounds. For example, rhodium-catalyzed reactions involving imines, diazo compounds, and alkynes can produce highly substituted pyrroles. acs.org Exploring the reactivity of an imine derived from this compound in such catalytic cycles could open doors to new families of nitrogen-containing heterocycles with potential applications in materials science and pharmacology. acs.org The on-resin functionalization of N-arylglycinyl peptides with boronic acids also points towards the utility of this scaffold in solid-phase synthesis and the late-stage diversification of peptide chains. nsf.gov

Table 3: Potential Multicomponent Reactions

| Reaction Type | Reactants | Potential Product Scaffold | Research Goal |

|---|---|---|---|

| Ugi Four-Component Reaction | Aldehyde/Ketone, Amine (target compound), Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | Synthesis of diverse peptidomimetic libraries. |

| Passerini Three-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide (amine derived from target) | α-Acyloxy carboxamides | Accessing functionalized α-amino acid derivatives. nih.gov |

| Rhodium-Catalyzed [3+2] Cycloaddition | Imine (from target), Diazoacetonitrile, Alkyne | Trisubstituted Pyrroles | Construction of novel heterocyclic systems. acs.org |

| Petasis-type Reaction | N-arylglycinyl peptide (from target), Boronic Acid | α-Aryl-N-arylglycinyl peptides | Late-stage functionalization of peptides. nsf.gov |

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is an indispensable tool for modern chemical research. For this compound, computational studies can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Future computational work could focus on several key areas. Firstly, modeling the transition states of the aforementioned catalytic asymmetric transformations would help in understanding the origins of enantioselectivity. This knowledge can be used to rationally design more effective chiral ligands or organocatalysts. Mechanistic studies, including computational analysis, have already been used to refine conditions for related reactions. acs.org

Secondly, DFT calculations can predict various reactivity parameters, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and global reactivity descriptors. This data can be used to anticipate how this compound will behave in different chemical environments, for example, as a nucleophile in MCRs or as a substrate for oxidative functionalization.

Finally, computational tools can be employed in the de novo design of novel reactions. By simulating the interaction of this compound with various reagents and catalysts, it may be possible to identify unprecedented transformations and predict their feasibility, accelerating the discovery of new synthetic methodologies. The use of machine learning and Bayesian optimization, guided by computational and experimental data, is also emerging as a powerful strategy for reaction development. acs.org

Table 4: Key Areas for Computational Investigation

| Research Area | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Transition State Modeling (DFT) | Elucidate the mechanism of stereocontrol. | Rational design of more selective catalysts. acs.org |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory, Electrostatic Potential Maps | Predict sites of nucleophilic/electrophilic attack. | Guide substrate selection for MCRs and other reactions. |

| Mechanistic Studies | Reaction Pathway Analysis | Understand complex reaction mechanisms (e.g., photoredox cycles). | Optimization of reaction conditions for higher yield and selectivity. |

| Novel Reaction Design | High-Throughput Screening, Machine Learning | Discover new transformations and predict their outcomes. rsc.org | Accelerated development of innovative synthetic methods. |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.3 ppm (t-butyl), 3.8 ppm (methoxy group), and 6.8–7.2 ppm (aromatic protons).

- ¹³C NMR : Confirm ester carbonyl (~170 ppm) and quaternary t-butyl carbon (~28 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 column with acetonitrile/water mobile phase for purity assessment.

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Q. Advanced

- Metabolic Stability Assays : Compare ester hydrolysis rates (t-butyl vs. methyl esters) in liver microsomes to assess bioavailability differences.

- Dose-Response Optimization : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC₅₀ values with in vivo efficacy.

- Target Engagement Studies : Employ fluorescence polarization assays to confirm target binding in live cells .

What strategies are effective in designing analogs of this compound to enhance its enzyme inhibitory activity?

Q. Advanced

- Substituent Variation :

- Methoxy Positioning : Compare para- (4-methoxy) vs. meta- (3-methoxy) analogs for steric/electronic effects on COX-2 inhibition .

- Ester Group Modification : Replace t-butyl with trifluoroethyl to modulate lipophilicity (logP) and hydrolysis resistance.

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities with cyclooxygenase isoforms .

How does the t-butyl ester group influence the compound’s physicochemical properties compared to methyl or ethyl esters?

Q. Basic

- Lipophilicity : t-Butyl increases logP by ~1.5 units compared to methyl, enhancing membrane permeability but reducing aqueous solubility.

- Hydrolytic Stability : Steric hindrance from t-butyl slows esterase-mediated hydrolysis (half-life >24 hrs in plasma vs. 2 hrs for methyl).

- Experimental Validation : Measure partition coefficients (octanol/water) and monitor degradation via HPLC .

What experimental approaches are recommended to assess the environmental fate of this compound in ecotoxicological studies?

Q. Advanced

- OECD Guideline 301B : Test biodegradability in activated sludge; expect slow degradation due to t-butyl steric effects.

- Photolysis Studies : Expose to UV light (λ = 254 nm) and analyze products via LC-MS; methoxyphenyl derivatives may form quinones.

- Aquatic Toxicity : Acute toxicity assays with Daphnia magna (EC₅₀) and algae (growth inhibition) .

What are the primary biological targets hypothesized for this compound based on structural analogs?

Q. Basic

- Cyclooxygenases (COX-1/COX-2) : Methoxyphenyl mimics arachidonic acid’s hydrophobic pocket; IC₅₀ values <10 μM reported for analogs .

- Proteases/kinases : Sulfonyl glycinate backbone may chelate catalytic metal ions (e.g., MMP-9).

- Validation : Competitive inhibition assays with recombinant enzymes and substrate analogs .

How can researchers systematically analyze conflicting spectral data (e.g., NMR shifts) during structural elucidation?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.